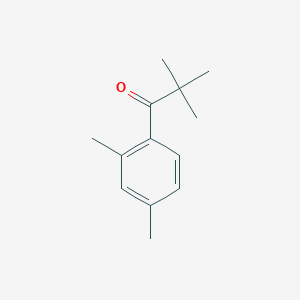

2',2,2,4'-TETRAMETHYLPROPIOPHENONE

Description

2',2,2,4'-Tetramethylpropiophenone (systematic IUPAC name: 1-(2,2,4-trimethylphenyl)propan-1-one) is a substituted propiophenone derivative characterized by a phenyl ring substituted with three methyl groups at the 2', 2, and 4' positions, along with a ketone functional group at the propan-1-one position. This compound belongs to the aryl alkyl ketone family, where steric and electronic effects of the methyl substituents influence its physical and chemical properties.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLBAIKXOSEZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309250 | |

| Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7396-99-8 | |

| Record name | NSC211475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2,2,4’-tetramethylpropiophenone typically involves the Friedel-Crafts acylation reactionThe reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of 2’,2,2,4’-tetramethylpropiophenone follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2’,2,2,4’-Tetramethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups on the aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2’,2,2,4’-Tetramethylpropiophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of fine chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of 2’,2,2,4’-tetramethylpropiophenone involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved often include enzyme-catalyzed transformations, where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The methyl and tert-butyl substituents in analogous compounds significantly alter boiling points, solubility, and molecular interactions. For example:

- 4'-(tert-Butyl)propiophenone (CAS 71209-71-7) has a molecular formula C₁₃H₁₈O and a bulky tert-butyl group at the para position. This substituent increases hydrophobicity and steric hindrance, likely reducing solubility in polar solvents compared to 2',2,2,4'-tetramethylpropiophenone, which features smaller methyl groups .

- 2,2,4-Trimethylpentane (CAS 540-84-1), a branched alkane, has a boiling point of 99°C due to reduced surface area from branching.

Data Table: Key Properties of Comparable Compounds

Chemical Resistance and Stability

Branched compounds like 2,2,4-trimethylpentane exhibit greater chemical inertness compared to linear isomers due to reduced electron density and steric protection. For this compound, the methyl groups may similarly shield the ketone moiety, enhancing resistance to nucleophilic attacks (e.g., in acidic or basic environments) .

Biological Activity

2',2,2,4'-Tetramethylpropiophenone (TMPP) is a compound belonging to the family of aryl ketones, which have been studied for their diverse biological activities. This article focuses on the biological activity of TMPP, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMPP is characterized by its unique structure that includes a propanone moiety with four methyl groups attached to the aromatic ring. Its chemical formula is C13H16O, and it has a molecular weight of 192.27 g/mol. The presence of multiple methyl groups contributes to its lipophilicity, influencing its interaction with biological membranes.

Biological Activity Overview

TMPP exhibits several biological activities, including:

- Antimicrobial Properties : TMPP has shown potential against various microbial strains.

- Anticancer Activity : Research indicates that TMPP may inhibit the growth of cancer cells through various mechanisms.

- Photoinitiator in Polymer Chemistry : While primarily used in industrial applications, its biological implications in photopolymerization processes are noteworthy.

The biological activities of TMPP can be attributed to several mechanisms:

- Cell Membrane Interaction : TMPP's lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Studies suggest that TMPP may inhibit certain enzymes involved in metabolic pathways, impacting cell proliferation.

- Reactive Oxygen Species (ROS) Generation : TMPP may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of TMPP against various bacterial strains. The results indicated that TMPP exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

In vitro studies demonstrated that TMPP inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis via the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.